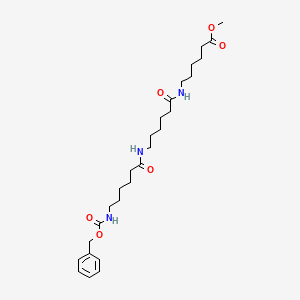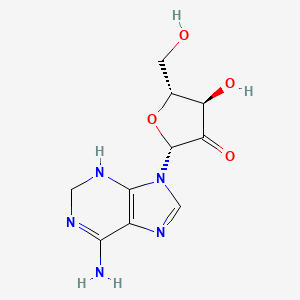![molecular formula C10H6Cl3N3O2S B13839939 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichloropyrimidine ring and a benzenesulfonyl chloride group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine, followed by the introduction of the benzenesulfonyl chloride group. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the development of biochemical assays and as a tool for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate
- (2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl)dimethylphosphine oxide
Uniqueness
Compared to similar compounds, 2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C10H6Cl3N3O2S |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H6Cl3N3O2S/c11-6-5-14-10(12)16-9(6)15-7-3-1-2-4-8(7)19(13,17)18/h1-5H,(H,14,15,16) |
InChI Key |
LQNHNYXJEDUNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)









![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)

